molecular formula C17H19BrO B1283412 1-Benzyloxy-2-bromo-4-t-butylbenzene CAS No. 52458-11-4

1-Benzyloxy-2-bromo-4-t-butylbenzene

Cat. No.: B1283412
CAS No.: 52458-11-4
M. Wt: 319.2 g/mol
InChI Key: KZHKNVNBJZCORJ-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

The synthesis of 1-Benzyloxy-2-bromo-4-t-butylbenzene typically involves a multi-step process:

    Bromination: The starting material, 4-tert-butylphenol, undergoes bromination to introduce a bromine atom at the ortho position relative to the hydroxyl group.

    Protection: The hydroxyl group is then protected by converting it into a benzyl ether using benzyl chloride and a base such as sodium hydroxide.

    Final Product: The resulting compound is this compound.

Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzyloxy-2-bromo-4-t-butylbenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

Major products formed from these reactions include substituted benzene derivatives, benzaldehyde, benzoic acid, and dehalogenated compounds.

Scientific Research Applications

1-Benzyloxy-2-bromo-4-t-butylbenzene has several applications in scientific research:

Comparison with Similar Compounds

1-Benzyloxy-2-bromo-4-t-butylbenzene can be compared with similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which confer specific reactivity and applications.

Properties

IUPAC Name

2-bromo-4-tert-butyl-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO/c1-17(2,3)14-9-10-16(15(18)11-14)19-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHKNVNBJZCORJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569145
Record name 1-(Benzyloxy)-2-bromo-4-tert-butylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52458-11-4
Record name 1-(Benzyloxy)-2-bromo-4-tert-butylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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